1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine
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Overview
Description
1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a nitropyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolidine derivative followed by benzylation and methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and benzylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-3-(3-methoxybenzyl)urea
- 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone
Comparison: 1-Benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine is unique due to its nitropyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C18H20N2O3/c1-23-16-9-5-8-15(10-16)17-12-19(13-18(17)20(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
HGPNVCYXMWDMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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